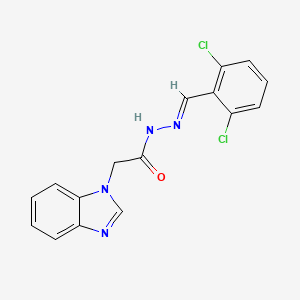
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MMBC belongs to the class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in the cannabis plant.
Wirkmechanismus
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide binds to the CB1 and CB2 receptors in the brain, which are G protein-coupled receptors. These receptors are responsible for the regulation of various physiological processes, including pain sensation, mood, and appetite. This compound activates these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabinoids.
Biochemical and Physiological Effects
This compound has been shown to have similar effects to natural cannabinoids found in the cannabis plant. These effects include analgesia, sedation, and appetite stimulation. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide in lab experiments is its stability and purity. This compound is synthesized in its pure form, making it easy to use in experiments without the need for further purification. However, one limitation of using this compound is its potency, which can make it difficult to accurately dose in experiments.
Zukünftige Richtungen
There are several future directions for 4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide research. One area of interest is the potential use of this compound in cancer therapy. Studies have shown that cannabinoids have anti-tumor effects, and this compound may have similar properties. Another area of interest is the development of this compound analogs with improved potency and selectivity for the CB1 and CB2 receptors. These analogs may have potential therapeutic applications in a variety of conditions, including pain management and inflammation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Synthesemethoden
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide is synthesized by reacting 4-methoxybenzoyl chloride with 2-methylphenylmagnesium bromide, followed by coupling with biphenyl-3-carboxylic acid. The resulting compound is purified through column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
4'-methoxy-N-(2-methylphenyl)-3-biphenylcarboxamide has been used in scientific research to investigate the endocannabinoid system and its potential therapeutic effects. Studies have shown that this compound binds to the CB1 and CB2 receptors in the brain, which are responsible for the regulation of various physiological processes, including pain sensation, mood, and appetite. This compound has also been used to study the effects of cannabinoids on cancer cells and their potential use in cancer therapy.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-6-3-4-9-20(15)22-21(23)18-8-5-7-17(14-18)16-10-12-19(24-2)13-11-16/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZTXOSVECDWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)





![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)